Ethyl(10-(6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanamido)decyl)phosphonofluoridate
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Overview
Description
Ethyl(10-(6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanamido)decyl)phosphonofluoridate is a complex organic compound with a unique structure that includes an imidazolidinone ring, a hexanamido group, and a phosphonofluoridate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(10-(6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanamido)decyl)phosphonofluoridate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazolidinone ring, the attachment of the hexanamido group, and the introduction of the phosphonofluoridate moiety. Each step requires specific reaction conditions, such as temperature, solvents, and catalysts, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl(10-(6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanamido)decyl)phosphonofluoridate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The phosphonofluoridate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the replacement of the phosphonofluoridate group with other functional groups.
Scientific Research Applications
Ethyl(10-(6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanamido)decyl)phosphonofluoridate has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential biological activity.
Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Ethyl(10-(6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanamido)decyl)phosphonofluoridate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonofluoridates and imidazolidinone derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity.
Uniqueness
Ethyl(10-(6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanamido)decyl)phosphonofluoridate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H43FN3O4P |
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Molecular Weight |
463.6 g/mol |
IUPAC Name |
N-[10-[ethoxy(fluoro)phosphoryl]decyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide |
InChI |
InChI=1S/C22H43FN3O4P/c1-3-30-31(23,29)18-14-9-7-5-4-6-8-13-17-24-21(27)16-12-10-11-15-20-19(2)25-22(28)26-20/h19-20H,3-18H2,1-2H3,(H,24,27)(H2,25,26,28)/t19-,20+,31?/m0/s1 |
InChI Key |
AKIGUFDWVLQSPA-LVQXAQMUSA-N |
Isomeric SMILES |
CCOP(=O)(CCCCCCCCCCNC(=O)CCCCC[C@@H]1[C@@H](NC(=O)N1)C)F |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCCNC(=O)CCCCCC1C(NC(=O)N1)C)F |
Origin of Product |
United States |
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